2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile
Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile is a chemical compound with the molecular formula C13H12N2O2S . It has a molecular weight of 260.32 . This compound is typically stored at room temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H12N2O2S/c1-16-11-4-3-8 (5-12 (11)17-2)10-7-18-13 (15)9 (10)6-14/h3-5,7H,15H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 260.32 . The InChI code provides information about its molecular structure . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I retrieved .Scientific Research Applications
Crystal Structure Analysis
The compound 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile has been studied for its crystal structure. Asiri et al. (2011) explored the co-crystal of this compound with another carbonitrile, focusing on the structure and hydrogen bonding patterns, revealing a helical chain structure in the crystal (Asiri, Al-Youbi, Faidallah, & Ng, 2011).
Structural Characterization and Properties
Yildiz et al. (2017) investigated thiophene-based imine compounds, including derivatives of 2-amino-4-phenylthiophene-3-carbonitrile, for their electrochemical, photophysical, and thermal properties (Yildiz, Kose, Tümer, Purtas, & Tümer, 2017).
Chemical Synthesis and Applications
Zinchenko et al. (2009) described the synthesis of various heterocyclic compounds, including derivatives of this compound, highlighting their potential in synthesizing complex molecular structures (Zinchenko, Efimenko, Suikov, Kobrakov, & Bogza, 2009).
Dyes and Pigments Synthesis
Sabnis and Rangnekar (1989) explored the synthesis of azo dyes using derivatives of 2-aminothiophene, demonstrating the application of these compounds in dye and pigment industries (Sabnis & Rangnekar, 1989).
Antitumor Properties
Khalifa and Algothami (2020) synthesized novel 2-aminothiophene derivatives to investigate their potential as antitumor agents, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Khalifa & Algothami, 2020).
Antibacterial Activity
Khan et al. (2013) synthesized thiophene-3-carbonitrile containing Schiff bases and evaluated their antibacterial activities, indicating the compound's utility in developing new antibacterial agents (Khan, Asiri, Khan, Khan, & Zayed, 2013).
Safety and Hazards
Properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-16-11-4-3-8(5-12(11)17-2)10-7-18-13(15)9(10)6-14/h3-5,7H,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDSBOVKPQYQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=C2C#N)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397392 | |
Record name | 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884497-31-8 | |
Record name | 2-amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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